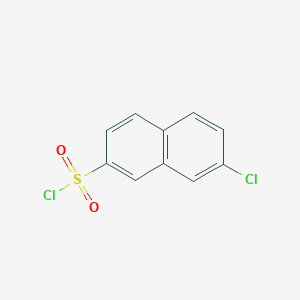

7-chloronaphthalene-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

7-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHQZGPVPIOPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441827 | |

| Record name | 7-chloronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-64-0 | |

| Record name | 7-Chloro-2-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

electrophilic substitution on 7-chloronaphthalene

An In-depth Technical Guide to the Electrophilic Substitution of 7-Chloronaphthalene

Introduction

7-Chloronaphthalene is a disubstituted aromatic hydrocarbon, presenting a unique chemical landscape for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of such reactions are governed by a complex interplay between the inherent electronic properties of the naphthalene core and the directing effects of the chloro substituent. This guide provides a comprehensive analysis of the factors influencing electrophilic attack on 7-chloronaphthalene, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of common electrophilic substitution reactions, elucidating the causality behind experimental choices and product distributions.

Electronic Landscape of 7-Chloronaphthalene: A Duality of Effects

To predict the outcomes of , one must first understand the electronic characteristics of the substrate. Two primary factors are at play: the intrinsic reactivity of the naphthalene ring system and the electronic influence of the chlorine atom.

1.1. Inherent Reactivity of the Naphthalene Core

Unlike benzene, where all six positions are equivalent, naphthalene possesses two distinct types of unsubstituted positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). Electrophilic attack is generally favored at the α-position.[1] This preference is rooted in the superior stability of the resulting carbocation intermediate, often referred to as the Wheland intermediate or arenium ion.[2][3] Attack at an α-position allows for the positive charge to be delocalized across the ring system while preserving a complete benzene ring in one of the resonance structures, a stabilizing feature not fully realized in the intermediate from β-attack.[3][4]

1.2. The Influence of the Chloro Substituent

The chlorine atom at the C-7 position exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the naphthalene ring through the sigma bond network.[5][6] This effect deactivates the entire ring system, making it less reactive towards electrophiles compared to unsubstituted naphthalene.[7]

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system.[8] This resonance donation of electron density preferentially enriches the positions ortho (C-6, C-8) and para (C-5) to the chloro group.

Halogens are unique in that the deactivating inductive effect outweighs the activating resonance effect, resulting in them being classified as ortho-, para-directing deactivators.

1.3. Predicting Regioselectivity for 7-Chloronaphthalene

The final regioselectivity is a contest between these competing influences. The chloro group at C-7 deactivates the entire molecule but directs incoming electrophiles towards C-6, C-8, and C-5. Concurrently, the intrinsic preference of the naphthalene system favors attack at the α-positions (C-1, C-4, C-5, C-8).

-

Positions 5 and 8: These positions are α to the naphthalene core and are para and ortho to the chloro group, respectively. They are therefore activated by both resonance from the chlorine and the inherent reactivity of the α-position.

-

Position 6: This position is β to the naphthalene core but ortho to the chloro group, receiving activation via resonance.

-

Position 1 and 4: These α-positions are distant from the chloro group, and their reactivity is primarily dictated by the fundamental properties of the naphthalene ring.

Therefore, a complex mixture of products is often possible, with the precise distribution being highly dependent on the specific electrophile and the reaction conditions (e.g., solvent, temperature, catalyst).

Caption: Analysis of directing effects on 7-chloronaphthalene.

Key Electrophilic Substitution Reactions

This section details the application of common electrophilic aromatic substitution reactions to 7-chloronaphthalene, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Nitration

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring.[9] The active electrophile is the highly reactive nitronium ion (NO₂⁺). Given the deactivating nature of the chloro group, forcing conditions may be required compared to the nitration of unsubstituted naphthalene.

Mechanistic Considerations & Regioselectivity

The stability of the Wheland intermediate is paramount in determining the product distribution.[10] Attack at the α-positions (5 and 8) is generally favored due to the combined directing effects. However, substitution at other positions can occur. For instance, nitration of α-nitronaphthalene itself demonstrates that the regioselectivity can be complex.[3] For 7-chloronaphthalene, the primary products are expected at positions 5 and 8.

Caption: Predicted pathways for the nitration of 7-chloronaphthalene.

Data Summary: Nitration Conditions and Products

| Reagents | Solvent | Temperature | Major Products | Reference |

| HNO₃ / H₂SO₄ | Acetic Anhydride | 0-10 °C | 7-Chloro-8-nitronaphthalene, 7-Chloro-5-nitronaphthalene | Modeled on related naphthalene nitrations[11] |

Experimental Protocol: Mononitration of 7-Chloronaphthalene

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 7-chloronaphthalene (1.0 eq) in acetic anhydride.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the 7-chloronaphthalene solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Filter the resulting solid precipitate, wash thoroughly with water until neutral, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. The resulting isomeric mixture can be separated by column chromatography or fractional crystallization.

Halogenation

Halogenation involves the introduction of a halogen (typically Cl or Br) onto the ring, usually requiring a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate a potent electrophile.[12][13]

Regioselectivity

Similar to nitration, halogenation is expected to favor substitution at the most electron-rich positions. The ortho and para positions relative to the existing chlorine (C-6, C-8, C-5) are the most likely sites of attack. The steric hindrance at C-8, being a peri position, might favor substitution at C-5 and C-6.

Data Summary: Halogenation Conditions and Products

| Reagents | Catalyst | Solvent | Major Products | Reference |

| Br₂ | FeBr₃ | CCl₄ or CS₂ | 7-Chloro-8-bromonaphthalene, 7-Chloro-5-bromonaphthalene | Based on general halogenation principles[13] |

| Cl₂ | FeCl₃ | Dichloromethane | 1,6-Dichloronaphthalene, 1,8-Dichloronaphthalene | Based on chlorination of 2-chloronaphthalene[14] |

Experimental Protocol: Bromination of 7-Chloronaphthalene

-

To a solution of 7-chloronaphthalene (1.0 eq) in carbon tetrachloride, add anhydrous iron(III) bromide (0.1 eq) catalyst.

-

Protect the reaction from light and moisture.

-

Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise with stirring at room temperature.

-

After the addition, stir the mixture for 4-6 hours or until the bromine color has faded and HBr evolution ceases.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with sodium thiosulfate solution to remove excess bromine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the product mixture via column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst, typically AlCl₃.[15] The reaction is synthetically valuable as the resulting ketone is deactivated, preventing further acylation.[15]

Regioselectivity

The regioselectivity of Friedel-Crafts acylation on substituted naphthalenes can be highly sensitive to the solvent.[1][16] For 1-chloronaphthalene, acetylation in solvents like chloroform or carbon disulfide yields predominantly the 4-isomer (para-substitution).[16] In contrast, using nitrobenzene as a solvent can lead to significant amounts of substitution at other positions, including the other ring.[17] For 7-chloronaphthalene, acylation is expected to favor the α-positions of the same ring (C-5, C-8) due to electronic activation.

Data Summary: Friedel-Crafts Acylation Conditions and Products

| Reagents | Catalyst | Solvent | Major Products | Reference |

| Acetyl Chloride | AlCl₃ | CS₂ or CH₂Cl₂ | 1-Acetyl-7-chloronaphthalene, 1-Acetyl-6-chloronaphthalene | Analogous to acylation of 2-substituted naphthalenes[18] |

| Acetic Anhydride | AlCl₃ | Nitrobenzene | Mixture including 2-Acetyl-7-chloronaphthalene | Solvent effects can alter regioselectivity[1][17] |

Experimental Protocol: Friedel-Crafts Acetylation of 7-Chloronaphthalene

-

Suspend anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide in a flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension in an ice bath and add acetyl chloride (1.1 eq) dropwise with stirring.

-

After the addition, add a solution of 7-chloronaphthalene (1.0 eq) in carbon disulfide dropwise, maintaining the low temperature.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation and purify the resulting ketone product by vacuum distillation or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group and is typically performed with concentrated or fuming sulfuric acid (oleum).[19] The reaction is often reversible, and the product distribution can be subject to thermodynamic or kinetic control, heavily influenced by temperature.[20]

Regioselectivity

In naphthalene sulfonation, lower temperatures favor kinetic control and α-substitution, while higher temperatures promote thermodynamic control, leading to the more stable β-isomer.[20] For 7-chloronaphthalene, low-temperature sulfonation would likely yield a mixture of 7-chloro-naphthalene-1-sulfonic acid and 7-chloro-naphthalene-8-sulfonic acid. At higher temperatures, a rearrangement to more thermodynamically stable isomers, such as 7-chloro-naphthalene-2-sulfonic acid, might be observed.

Data Summary: Sulfonation Conditions and Products

| Reagents | Temperature | Control | Major Products | Reference |

| Conc. H₂SO₄ | 20-40 °C | Kinetic | 7-Chloro-1-sulfonic acid, 7-Chloro-8-sulfonic acid | Based on general naphthalene sulfonation[20] |

| Conc. H₂SO₄ | 160 °C | Thermodynamic | 7-Chloro-2-sulfonic acid, 7-Chloro-6-sulfonic acid | Based on general naphthalene sulfonation[20] |

Experimental Protocol: Sulfonation of 7-Chloronaphthalene (Kinetic Control)

-

Add 7-chloronaphthalene (1.0 eq) in portions to concentrated sulfuric acid (98%, 2.5 eq) with vigorous stirring.

-

Maintain the reaction temperature at 40 °C for 4-6 hours.

-

Carefully pour the reaction mixture into a large volume of cold water to precipitate the sulfonic acid product.

-

Filter the solid, wash with a saturated sodium chloride solution to convert the acid to its more stable sodium salt.

-

Recrystallize the sodium salt from water to purify.

Conclusion

The electrophilic substitution of 7-chloronaphthalene is a nuanced process dictated by a delicate balance of competing electronic and steric effects. The deactivating, yet ortho-, para-directing nature of the chloro substituent, combined with the intrinsic preference for α-attack in the naphthalene system, leads to predictable yet complex product distributions. The primary sites of electrophilic attack are the α-positions in the substituted ring (C-5 and C-8), which benefit from both activating factors. However, reaction conditions, particularly the choice of solvent and temperature, can significantly alter the regiochemical outcome, providing a versatile handle for synthetic chemists to control the formation of specific isomers. A thorough understanding of these principles is essential for professionals leveraging substituted naphthalenes as building blocks in drug discovery and materials science.

References

-

Willson Research Group. Electrophilic Aromatic Substitution. Available at: [Link]

-

ron. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Chemistry Stack Exchange. Available at: [Link]

-

Jannis Andreska. (2018, July 1). Electrophilic aromatic substitution of napthalene. Chemistry Stack Exchange. Available at: [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

-

Szymańska, I., et al. (2022). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals. Available at: [Link]

-

ResearchGate. The selectivity of the direct nitration of hydro- carbons of the naphthalene series (ArH) and of the recom. Available at: [Link]

-

Al-Ka'bi, K. N., et al. (1979). Chlorine as an activating group in an electrophilic substitution. The Friedel–Crafts acetylation of 1-chloronaphthalene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Request PDF. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Available at: [Link]

-

RSC Publishing. (1979). 1979 2779 Chlorine as an Activating Group in an Electrophilic Substitution. The Friedel-Crafts Acetylation of 1-Chloronaphthalene. Available at: [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Available at: [Link]

-

Stasyuk, A. J., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

Dong, C., et al. (2005). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. PMC - NIH. Available at: [Link]

-

Kim, M., et al. Effect of reaction conditions on naphthalene sulfonation. Available at: [Link]

-

Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. Available at: [Link]

- Google Patents. CN101607925A - Method for preparing naphthalene sulfonic acid by sulfonating sulfur trioxide in microreactor.

-

Wikipedia. 1-Chloronaphthalene. Available at: [Link]

-

Zhang, Y., et al. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. MDPI. Available at: [Link]

-

OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

-

Pearson+. Electrophilic aromatic substitution usually occurs at the 1-posit... Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

user22232. (2014, May 14). Nitration of naphthalene and anthracene. Chemistry Stack Exchange. Available at: [Link]

-

Chemithon. Sulfonation and Sulfation Processes. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

NIST. Naphthalene, 2-chloro-. Available at: [Link]

-

Zakrzewska, A., et al. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. NIH. Available at: [Link]

-

PubChem. 1-Chloronaphthalene. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

-

VictortheOrganicChemistryTutor. (2025, January 19). Halogenation of Aromatic Compounds MADE EASY! YouTube. Available at: [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

- Google Patents. CN101607925B - Method for preparing naphthalene series sulfonic acid by sulfur trioxide sulfonation in microreactor.

- Google Patents. EP0537847A1 - Improved 7-chloroquinaldine synthesis.

-

Chemguide. the halogenation of benzene - electrophilic substitution. Available at: [Link]

-

ChemistryViews. (2024, April 4). Gas-Phase Structure of 1-Chloronaphthalene. Available at: [Link]

-

ChemSynthesis. 1-chloronaphthalene. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistryviews.org [chemistryviews.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. Chlorine as an activating group in an electrophilic substitution. The Friedel–Crafts acetylation of 1-chloronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Chlorine as an activating group in an electrophilic substitution. The Friedel–Crafts acetylation of 1-chloronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chemithon.com [chemithon.com]

- 20. shokubai.org [shokubai.org]

Methodological & Application

The Synthesis and Application of N,N-Disubstituted-7-chloronaphthalene-2-sulfonamides: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of N,N-disubstituted-7-chloronaphthalene-2-sulfonamides, a class of compounds with significant potential in medicinal chemistry and drug development. The reaction of 7-chloronaphthalene-2-sulfonyl chloride with various secondary amines offers a versatile platform for creating diverse molecular scaffolds. These resulting sulfonamides are of high interest due to their prevalence in a wide array of biologically active molecules.[1][2][3]

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone functional group in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The naphthalene ring system, a common feature in many bioactive compounds, provides a rigid scaffold that can be readily functionalized. The combination of these two moieties in 7-chloronaphthalene-2-sulfonamide derivatives presents a promising avenue for the development of novel therapeutic agents. This guide will delve into the chemical principles, practical execution, and potential applications of these compounds.

Chemical Properties and Safety Considerations

The starting material, 2-chloronaphthalene, is a white crystalline powder that is irritating to the eyes, skin, and respiratory tract and may have effects on the liver.[6] It is also toxic to aquatic life.[6]

Reaction Mechanism and Workflow

The reaction of 7-chloronaphthalene-2-sulfonyl chloride with a secondary amine is a classic nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride gas that is liberated during the reaction.

Figure 1. General workflow for the synthesis of N,N-disubstituted-7-chloronaphthalene-2-sulfonamides.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N,N-disubstituted-7-chloronaphthalene-2-sulfonamides. These should be adapted and optimized based on the specific secondary amine used and the scale of the reaction.

Protocol 1: General Synthesis of N,N-Dialkyl-7-chloronaphthalene-2-sulfonamides

Materials:

-

7-Chloronaphthalene-2-sulfonyl chloride

-

Secondary amine (e.g., piperidine, morpholine, N-methylaniline, dibenzylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloronaphthalene-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

To this solution, add the secondary amine (1.1 eq) and pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N,N-disubstituted-7-chloronaphthalene-2-sulfonamide.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molarity (M) | Volume/Mass | Equivalents |

| 7-Chloronaphthalene-2-sulfonyl chloride | 261.12 | - | e.g., 261 mg | 1.0 |

| Secondary Amine (e.g., Piperidine) | 85.15 | - | e.g., 94 mg | 1.1 |

| Pyridine | 79.10 | - | e.g., 95 mg | 1.2 |

| Anhydrous Dichloromethane | - | - | 10 mL | - |

Table 1. Example quantities for a 1 mmol scale reaction.

Applications in Drug Discovery

Naphthalenesulfonamide derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug development. For instance, certain sulfonamide-containing compounds have demonstrated potent anticancer and antibacterial activities.[9] The ability to readily diversify the secondary amine component allows for the generation of large libraries of compounds for high-throughput screening against various biological targets.

Characterization of Products

The synthesized N,N-disubstituted-7-chloronaphthalene-2-sulfonamides should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The aromatic protons of the naphthalene ring will show characteristic signals in the downfield region of the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

The reaction of 7-chloronaphthalene-2-sulfonyl chloride with secondary amines provides a robust and versatile method for the synthesis of a diverse range of N,N-disubstituted-7-chloronaphthalene-2-sulfonamides. These compounds hold significant promise as scaffolds for the development of new therapeutic agents. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

- Google Patents. (n.d.). General preparation method of sulfonyl chloride.

- Google Patents. (n.d.). Process for the preparation of 2-hydroxybenzenesulfonamide.

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Retrieved January 27, 2026, from [Link]

-

International Chemical Safety Cards (ICSC). (n.d.). 2-Chloronaphthalene. Retrieved January 27, 2026, from [Link]

- Marciniec, K., & Maślankiewicz, A. (2008). AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. Department of Organic Chemistry, The Medical University of Silesia.

-

National Center for Biotechnology Information. (n.d.). Biological activity and synthesis of sulfonamide derivatives of epipodophyllotoxin. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2006). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Retrieved January 27, 2026, from [Link]

-

SciSpace. (n.d.). Biological Activities Of Sulfonamides. Retrieved January 27, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 102153-64-0|7-Chloronaphthalene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. 6291-07-2 | 5-Chloronaphthalene-1-sulfonyl chloride - AiFChem [aifchem.com]

- 8. 6291-07-2|5-Chloronaphthalene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strategic Utility of 7-Chloronaphthalene-2-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Naphthalene Scaffold in Modern Drug Discovery

The naphthalene core, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. Its rigid structure and lipophilic nature provide an excellent platform for the spatial orientation of various pharmacophoric elements, enabling precise interactions with biological targets.[1][2] The introduction of a sulfonyl chloride functional group, particularly at the 2-position of the naphthalene ring system, transforms this scaffold into a highly reactive and valuable building block for the synthesis of a diverse array of biologically active molecules. This guide focuses on the specific utility of 7-chloronaphthalene-2-sulfonyl chloride, a trifunctional building block that offers medicinal chemists a strategic tool for creating novel therapeutic agents. The presence of the chloro group at the 7-position provides an additional vector for modifying the electronic properties and metabolic stability of the final compounds, or for further functionalization.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 7-chloronaphthalene-2-sulfonyl chloride in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs with antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6] By leveraging the reactivity of 7-chloronaphthalene-2-sulfonyl chloride, researchers can readily access novel chemical matter with the potential for significant therapeutic impact.

Chemical Properties and Reactivity Profile

7-Chloronaphthalene-2-sulfonyl chloride is a solid at room temperature, and its reactivity is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[7] The reaction is typically rapid and high-yielding, making it an efficient method for library synthesis and lead optimization campaigns.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [Calculated] |

| Molecular Weight | 261.13 g/mol | [Calculated] |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Reactivity | Highly reactive towards nucleophiles (amines, alcohols, water) | [8] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | General knowledge |

The presence of the electron-withdrawing chloro group on the naphthalene ring can subtly influence the reactivity of the sulfonyl chloride, though the primary mode of reaction remains the nucleophilic attack at the sulfur atom. It is crucial to handle this reagent under anhydrous conditions, as it is susceptible to hydrolysis to the corresponding sulfonic acid.

Core Application: Synthesis of N-Aryl-7-chloronaphthalene-2-sulfonamides

The primary application of 7-chloronaphthalene-2-sulfonyl chloride in medicinal chemistry is the synthesis of N-substituted sulfonamides. This reaction provides a straightforward and efficient means of coupling the 7-chloronaphthalene moiety to a diverse range of amine-containing fragments, allowing for the systematic exploration of structure-activity relationships (SAR).

Reaction Causality: The Power of the Sulfonamide Linkage

The formation of a sulfonamide bond is a robust and widely employed reaction in medicinal chemistry for several key reasons:

-

Chemical Stability: The resulting sulfonamide linkage is exceptionally stable to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Geometric Constraints: The tetrahedral geometry of the sulfur atom in the sulfonamide group imparts a defined three-dimensional structure to the molecule, which can be critical for precise binding to a biological target.

-

Hydrogen Bonding Capabilities: The sulfonamide moiety possesses both hydrogen bond donor (N-H) and acceptor (S=O) functionalities, enabling strong and specific interactions with protein active sites.[9]

-

Modulation of Physicochemical Properties: The incorporation of a sulfonamide group can significantly alter the polarity and solubility of a molecule, properties that are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Synthesis of a Representative N-Aryl-7-chloronaphthalene-2-sulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl-7-chloronaphthalene-2-sulfonamide. This procedure can be readily adapted for a wide range of primary and secondary amines.

Materials and Reagents

-

7-Chloronaphthalene-2-sulfonyl chloride

-

Substituted aniline (or other primary/secondary amine)

-

Pyridine (or other suitable base, e.g., triethylamine, DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Safety Precautions

-

Sulfonyl chlorides are corrosive and lachrymatory. Handle 7-chloronaphthalene-2-sulfonyl chloride in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

-

Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

-

Pyridine is flammable and toxic. Handle with care in a fume hood.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted aniline (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the aniline).

-

Add pyridine (1.2 eq) to the solution and stir to ensure complete dissolution.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 7-chloronaphthalene-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Reaction: Slowly add the solution of 7-chloronaphthalene-2-sulfonyl chloride to the cooled amine solution dropwise over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-7-chloronaphthalene-2-sulfonamide.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: A Versatile Tool for Drug Discovery

7-Chloronaphthalene-2-sulfonyl chloride is a powerful and versatile building block for medicinal chemists. Its ability to readily form stable sulfonamide linkages with a wide variety of amines provides a rapid and efficient route to novel chemical entities. The inherent properties of the naphthalene scaffold, combined with the strategic placement of the chloro and sulfonyl chloride functionalities, offer a multitude of opportunities for the design and synthesis of next-generation therapeutic agents. The protocols and information provided herein are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery endeavors.

References

- Cheng, Y., & Ma, Z. (2024). Recent advances in the synthesis of N-aryl sulfonamides. RSC Advances, 14(1), 1-18.

- Fisher Scientific. (2021). Safety Data Sheet: 2-Naphthalenesulfonyl chloride.

- Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Chemical Health Risks, 11(4), 331-342.

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSC): 2-Chloronaphthalene. Retrieved from [Link]

- Khan, I., et al. (2025).

- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Nandi, S., & Kumar, V. (2022). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 238, 114483.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7125, 2-Naphthalenesulfonyl chloride. Retrieved from [Link].

- Rana, A., et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. American Journal of Pharmacological Sciences, 3(1), 18-24.

- Shah, S. A. A., et al. (2023).

- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Naphthalenesulfonyl chloride.

- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Naphthalenesulfonyl chloride.

- Tozkoparan, B., et al. (2014).

- Vazquez, S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Zafar, W., et al. (2023). A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.

-

Anshul Specialty Molecules. (n.d.). Naphthalene-2-Sulfonyl Chloride. Retrieved from [Link]

- Chemos GmbH & Co. KG. (2021).

- LibreTexts. (2021). 23.9: Amines as Nucleophiles.

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).

- Savateev, A., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.

-

Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Chloronaphthalene-2-sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronaphthalene-2-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 7-Chloronaphthalene-2-sulfonyl Chloride in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with activities spanning from antibacterial to anticancer.[1] The strategic introduction of this moiety is often accomplished using sulfonyl chloride building blocks. This guide provides an in-depth look at 7-chloronaphthalene-2-sulfonyl chloride, a versatile but underexplored reagent, as a valuable scaffold for drug discovery. While specific literature on this exact derivative is limited, this document extrapolates from the well-established chemistry of its parent compound, naphthalene-2-sulfonyl chloride, and related analogues to provide a robust framework for its application. We will explore its reactivity, detail protocols for the synthesis of novel sulfonamide libraries, and discuss its potential in generating targeted therapeutics, particularly in oncology.

Introduction: The Naphthalene-Sulfonamide Scaffold

The naphthalene ring system offers a rigid, lipophilic scaffold that can be strategically modified to interact with biological targets. When combined with the sulfonamide group—a potent hydrogen bond donor and acceptor—it creates a pharmacophore with significant potential. Sulfonyl chlorides are highly reactive electrophiles, making them ideal starting points for derivatization.[2] They readily react with a vast array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2] This straightforward and high-yielding reaction is a workhorse in medicinal chemistry for rapidly building molecular diversity.

The addition of a chlorine atom to the naphthalene core, as in 7-chloronaphthalene-2-sulfonyl chloride, serves several critical functions in drug design:

-

Modulation of Physicochemical Properties: The chloro group increases lipophilicity, which can enhance membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the reactivity of the sulfonyl chloride and the pKa of the resulting sulfonamide, potentially fine-tuning binding interactions with target proteins.

-

Blocking Metabolic Sites: A strategically placed halogen can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

Physicochemical Properties & Reactivity Profile

| Property | Expected Value / Characteristic | Rationale & Scientific Insight |

| Molecular Formula | C₁₀H₆Cl₂O₂S | Based on chemical structure. |

| Molecular Weight | ~261.13 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to yellow crystalline solid | Typical appearance for aromatic sulfonyl chlorides.[3] |

| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Dioxane); Insoluble in water. | The nonpolar naphthalene core dominates solubility. |

| Reactivity | Highly reactive with nucleophiles. Reacts violently with water. | The sulfonyl chloride group is a potent electrophile. Reaction with water hydrolyzes it to the corresponding sulfonic acid, releasing HCl gas.[4] |

| Stability | Moisture-sensitive. Store under inert gas (N₂ or Ar) in a desiccated environment. | Hydrolysis is the primary degradation pathway. Proper storage is critical to maintain reagent integrity.[4] |

Causality of Reactivity: The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by the lone pair of electrons on a nucleophile, such as the nitrogen atom of an amine. This inherent reactivity is the basis for its utility as a chemical building block.

Core Application: Synthesis of Naphthalene-Sulfonamide Libraries

The primary application of 7-chloronaphthalene-2-sulfonyl chloride in drug discovery is as a foundational scaffold for creating libraries of novel N-substituted sulfonamides. This process allows for the systematic exploration of chemical space around the naphthalene core to identify compounds with desired biological activity.

Workflow for Library Synthesis & Screening

Caption: Drug discovery workflow using 7-chloronaphthalene-2-sulfonyl chloride.

Detailed Experimental Protocols

The following protocols are generalized but robust methods for the synthesis and characterization of sulfonamides derived from 7-chloronaphthalene-2-sulfonyl chloride.

Protocol 1: General Synthesis of N-Aryl/Alkyl-7-chloronaphthalene-2-sulfonamides

This protocol describes a standard, reliable method for the reaction between the sulfonyl chloride and a primary or secondary amine.

Causality Behind Choices:

-

Solvent (Anhydrous DCM): Dichloromethane is an excellent solvent for the reactants and is non-reactive. It must be anhydrous to prevent hydrolysis of the sulfonyl chloride.

-

Base (Pyridine or Triethylamine): The reaction generates one equivalent of HCl. A non-nucleophilic base is required to neutralize this acid, driving the reaction to completion and preventing the protonation of the starting amine. Pyridine is often used as it can also act as a nucleophilic catalyst.

-

Temperature (0 °C to RT): The initial addition is performed at 0 °C to control the exothermic reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion over several hours.

Materials:

-

7-Chloronaphthalene-2-sulfonyl chloride (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Magnetic stirrer and stir bar

-

Round-bottom flask, septum, and nitrogen/argon inlet

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 7-chloronaphthalene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide.

Self-Validation/Characterization:

-

TLC: Monitor the disappearance of the starting material and the appearance of the product spot.

-

NMR (¹H and ¹³C): Confirm the structure of the final compound.

-

Mass Spectrometry (MS): Verify the molecular weight of the synthesized sulfonamide.

Application in Oncology: Targeting Signaling Pathways

The naphthalene-sulfonamide scaffold has shown promise in the development of targeted cancer therapies. A pertinent example is the development of naphthalene-sulfonamide hybrids as inhibitors of the STAT3 signaling pathway, which is constitutively activated in many cancers, including breast cancer.

STAT3 Signaling Pathway and Inhibition

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Naphthalene Sulfonyl Chloride Isomers for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Naphthalene sulfonyl chlorides, available as the 1- and 2-isomers, are versatile building blocks widely employed in the synthesis of sulfonamides and other pharmacologically relevant scaffolds. While structurally similar, these isomers exhibit distinct reactivity profiles that can significantly impact reaction kinetics, yields, and impurity profiles. This guide provides an in-depth comparison of the reactivity of naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride, supported by established principles of physical organic chemistry and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

Unveiling the Reactivity Dichotomy: Steric and Electronic Influences

The differing reactivity of naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride stems from a combination of steric and electronic factors inherent to the naphthalene ring system. These factors modulate the electrophilicity of the sulfur atom in the sulfonyl chloride moiety and the accessibility of this center to nucleophilic attack.

The Dominant Role of Steric Hindrance in the 1-Isomer

The most significant factor governing the reduced reactivity of naphthalene-1-sulfonyl chloride is the steric hindrance imposed by the hydrogen atom at the 8-position, commonly referred to as the peri-hydrogen.[1][2] This spatial impediment obstructs the trajectory of incoming nucleophiles, thereby increasing the activation energy of the substitution reaction.

Figure 1: Steric hindrance in naphthalene sulfonyl chloride isomers.

In contrast, the sulfonyl chloride group in the 2-isomer is positioned further away from any sterically demanding peri-hydrogens, allowing for a more facile approach of nucleophiles. This fundamental structural difference is the primary determinant of the generally higher reactivity observed for naphthalene-2-sulfonyl chloride.

Electronic Effects: A Subtle but Significant Contribution

The electronic properties of the naphthalene ring also play a role in modulating the reactivity of the sulfonyl chloride isomers. The carbon atom at the 1-position (alpha) of naphthalene is more electron-rich and more reactive towards electrophilic substitution than the 2-position (beta).[3] Conversely, when considering nucleophilic aromatic substitution, the position of the electron-withdrawing sulfonyl chloride group influences the overall electron density of the ring and the electrophilicity of the sulfur atom.

The greater resonance stabilization of the intermediate in electrophilic attack at the 1-position suggests that the ground state of a 1-substituted naphthalene is less stabilized by resonance with the substituent compared to a 2-substituted one. This would imply that the sulfonyl chloride group at the 2-position can more effectively withdraw electron density from the ring through resonance, making the sulfur atom slightly more electrophilic and thus more reactive towards nucleophiles, all other factors being equal.

Comparative Reactivity in Nucleophilic Substitution Reactions

Based on the interplay of steric and electronic effects, a clear trend in the relative reactivity of the two isomers can be established.

| Isomer | Key Influencing Factor | Expected Relative Reactivity | Rationale |

| Naphthalene-1-sulfonyl Chloride | Steric Hindrance (peri-hydrogen) | Lower | The bulky sulfonyl chloride group and the peri-hydrogen at the 8-position create significant steric congestion, impeding the approach of nucleophiles to the electrophilic sulfur center. |

| Naphthalene-2-sulfonyl Chloride | Less Steric Hindrance | Higher | The sulfonyl chloride group is in a less sterically crowded environment, allowing for more facile nucleophilic attack. Electronic effects may also contribute to a slightly more electrophilic sulfur atom. |

Table 1: Summary of Factors Influencing the Reactivity of Naphthalene Sulfonyl Chloride Isomers.

Experimental Protocols for Comparative Reactivity Analysis

To provide a practical framework for researchers to quantify the reactivity differences between the two isomers, the following experimental protocols are outlined. These methods are designed to be self-validating and provide clear, interpretable data.

Protocol 1: Competitive Amination Reaction

This experiment provides a direct comparison of the reaction rates of the two isomers with a primary or secondary amine.

Objective: To determine the relative reactivity of naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride towards an amine nucleophile.

Materials:

-

Naphthalene-1-sulfonyl chloride

-

Naphthalene-2-sulfonyl chloride

-

A suitable amine (e.g., benzylamine, morpholine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or other non-nucleophilic base)

-

Internal standard (e.g., dodecane) for GC/HPLC analysis

-

Reaction vessel with magnetic stirring

-

Temperature control system (e.g., ice bath)

Procedure:

-

In a clean, dry reaction vessel, dissolve equimolar amounts of naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride in anhydrous DCM.

-

Add an internal standard to the solution for accurate quantification.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of the chosen amine (0.5 equivalents with respect to the total moles of sulfonyl chlorides) and triethylamine (1.1 equivalents with respect to the amine) in anhydrous DCM.

-

Slowly add the amine solution to the stirred sulfonyl chloride solution at 0 °C.

-

Monitor the reaction progress over time by withdrawing aliquots at regular intervals. Quench the aliquots with a dilute acid solution (e.g., 1 M HCl) to stop the reaction.

-

Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC or HPLC to determine the relative consumption of the two sulfonyl chloride isomers and the formation of the corresponding sulfonamide products.

Data Analysis: By plotting the concentration of each isomer and product over time, the relative rate of reaction can be determined. The isomer that is consumed faster is the more reactive one.

Figure 2: Workflow for the competitive amination experiment.

Protocol 2: Determination of Hydrolysis Rate Constants

This experiment measures the rate of hydrolysis of each isomer in a given solvent system, providing quantitative kinetic data.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride.

Materials:

-

Naphthalene-1-sulfonyl chloride

-

Naphthalene-2-sulfonyl chloride

-

Solvent system (e.g., 50:50 acetone/water or acetonitrile/water)

-

pH meter and buffer solutions (if pH control is desired)

-

UV-Vis spectrophotometer or HPLC with a UV detector

-

Thermostatted cuvette holder or reaction vessel

Procedure:

-

Prepare a stock solution of each sulfonyl chloride isomer in the chosen organic solvent (e.g., acetone or acetonitrile).

-

Set up the UV-Vis spectrophotometer or HPLC system with the appropriate wavelength for monitoring the disappearance of the sulfonyl chloride or the appearance of the sulfonic acid product.

-

Equilibrate the solvent system in the thermostatted cuvette or reaction vessel to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the solvent system with rapid mixing.

-

Record the absorbance or peak area at regular time intervals until the reaction is complete.

-

Repeat the experiment for the other isomer under identical conditions.

Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration (or absorbance) versus time. The slope of the resulting linear plot will be equal to -k. A comparison of the k values will provide a quantitative measure of the relative reactivity of the two isomers towards hydrolysis.

Conclusion

The choice between naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride in a synthetic route is not arbitrary. Naphthalene-2-sulfonyl chloride is generally the more reactive of the two isomers due to the reduced steric hindrance around the sulfonyl chloride group. This higher reactivity can lead to faster reaction times and potentially milder reaction conditions. Conversely, the lower reactivity of naphthalene-1-sulfonyl chloride, a consequence of steric hindrance from the peri-hydrogen, may be advantageous in situations requiring greater selectivity or when reacting with highly nucleophilic species where a more controlled reaction is desired. By understanding the fundamental principles governing their reactivity and employing the experimental protocols outlined in this guide, researchers can make strategic decisions to optimize their synthetic endeavors and accelerate the drug development process.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.

Sources

The Evolving Landscape of Naphthalene-Based Sulfonamides: A Comparative Guide to Structure-Activity Relationships

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Within this broad class, naphthalene-sulfonamide scaffolds have emerged as a particularly promising area of investigation, offering a versatile platform for the development of targeted therapies.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-chloronaphthalene-2-sulfonamides and their close analogs, offering a comparative look at how subtle molecular modifications can significantly impact biological efficacy.

The Naphthalene-Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

The fusion of a naphthalene ring system with a sulfonamide moiety creates a scaffold with a unique combination of lipophilicity, aromaticity, and hydrogen-bonding capability. This allows for diverse interactions with biological targets. Naphthalene-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4] The sulfonamide group, a well-established pharmacophore, is known to interact with various enzymes and receptors, further enhancing the therapeutic potential of these molecules.[5]

A notable example of a naphthalene-sulfonamide in clinical development is C188-9, a potent STAT3 inhibitor that has entered Phase I/II clinical trials for head and neck squamous cell carcinoma.[4] This underscores the therapeutic relevance of this chemical class and motivates further exploration of its derivatives.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Drivers of Potency

While direct and extensive SAR studies on 7-chloronaphthalene-2-sulfonamides are limited in the public domain, valuable insights can be gleaned from closely related analogs, such as the extensively studied 6-acetylnaphthalene-2-sulfonamide derivatives.[4] These studies provide a strong predictive framework for understanding how modifications to the naphthalene core and the sulfonamide's N-substituent influence biological activity.

The Critical Role of the N-Substituent

Research on 6-acetylnaphthalene-2-sulfonamide hybrids has demonstrated that the nature of the N-aryl or N-heteroaryl moiety is a primary determinant of biological activity.[4][6] The introduction of different cyclic systems at this position can direct the compound's selectivity and potency towards specific targets.

For instance, in a study evaluating the anticancer and antimicrobial activities of a series of 6-acetylnaphthalene-2-sulfonamides, the variation of the N-substituent led to significant differences in their cytotoxic effects against the MCF-7 human breast cancer cell line and their inhibitory activity against STAT3 phosphorylation.[4]

dot

Caption: General scaffold of 7-chloronaphthalene-2-sulfonamides.

Impact of Substitution on the Naphthalene Ring

The substitution pattern on the naphthalene ring itself is another key factor in determining the pharmacological profile of these compounds. The presence of an electron-withdrawing group, such as a chlorine atom at the 7-position, is anticipated to influence the electronic properties of the entire molecule. This can affect binding affinities to target proteins and alter pharmacokinetic properties.

In the case of the 6-acetylnaphthalene-2-sulfonamide analogs, the acetyl group at the 6-position plays a role in the overall activity profile. It is plausible that substituting this with a chloro group at the 7-position would lead to a distinct set of biological activities and potencies, warranting dedicated investigation.

Comparative Biological Activity of Naphthalene-Sulfonamide Analogs

The biological activities of naphthalene-sulfonamides are diverse, with prominent examples in anticancer and antimicrobial research.[4]

Anticancer Activity and STAT3 Inhibition

Several naphthalene-sulfonamide derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[4] The inhibition of STAT3 phosphorylation is a critical mechanism of action for the anticancer effects of these compounds.[4]

The table below summarizes the in vitro activity of selected 6-acetylnaphthalene-2-sulfonamide derivatives against a human breast cancer cell line (MCF-7) and their ability to inhibit STAT3 phosphorylation.

| Compound ID | N-Substituent | MCF-7 IC50 (µM)[4] | STAT3 Phosphorylation IC50 (µM)[4] |

| 5a | Phenyl | 11.33 ± 0.9 | - |

| 5b | 4-Chlorophenyl | 8.91 ± 0.6 | 3.59 |

| 5e | Thiazol-2-yl | 9.63 ± 0.7 | 3.01 |

| 5i | Pyrimidin-2-yl | 10.11 ± 0.8 | - |

Data extracted from a study on 6-acetylnaphthalene-2-sulfonamide derivatives, serving as close analogs.

These data suggest that the presence of a halogen on the N-phenyl ring (compound 5b ) or a heteroaromatic ring like thiazole (compound 5e ) can enhance STAT3 inhibitory activity.

dot

Caption: Inhibition of the IL-6/JAK2/STAT3 signaling pathway.

Antimicrobial Activity

Certain naphthalene-sulfonamide derivatives also exhibit promising antimicrobial properties.[4] The mechanism of action for the antibacterial effects of sulfonamides, in general, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4]

The minimum inhibitory concentrations (MICs) for selected 6-acetylnaphthalene-2-sulfonamide derivatives against various microbial strains are presented below.

| Compound ID | N-Substituent | S. aureus MIC (µg/mL)[4] | E. coli MIC (µg/mL)[4] | C. albicans MIC (µg/mL)[4] |

| 5b | 4-Chlorophenyl | 62.5 | 125 | 62.5 |

| 5e | Thiazol-2-yl | 31.25 | 62.5 | 31.25 |

Data extracted from a study on 6-acetylnaphthalene-2-sulfonamide derivatives, serving as close analogs.

These findings indicate that derivatives with heteroaromatic N-substituents, such as compound 5e , may possess superior antimicrobial activity compared to those with substituted phenyl rings.

Experimental Protocols

To ensure the reproducibility and validation of findings in the study of naphthalene-sulfonamides, detailed experimental protocols are essential.

Synthesis of N-Substituted 6-Acetylnaphthalene-2-sulfonamides

dot

Caption: General synthesis workflow for N-substituted naphthalene-sulfonamides.

Protocol:

-

Dissolve 6-acetylnaphthalene-2-sulfonyl chloride (1 equivalent) in pyridine.

-

Add the desired amine or aniline derivative (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold 1M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with distilled water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Recrystallize the final compound from ethanol to yield the pure N-substituted 6-acetylnaphthalene-2-sulfonamide.[4]

In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

STAT3 Phosphorylation Inhibition Assay

This assay measures the ability of the compounds to inhibit the phosphorylation of STAT3.

Protocol:

-

Culture cells (e.g., MCF-7) and treat with the test compounds at various concentrations for the desired time.

-

Lyse the cells and determine the protein concentration using a BCA assay.[9]

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[9][10]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the inhibition of STAT3 phosphorylation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Protocol:

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with broth medium.[12]

-

Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli) to a final concentration of approximately 5x10^5 CFU/mL.[11]

-

Include a positive control (microorganism without compound) and a negative control (broth alone).

-

Incubate the plate at 37°C for 18-24 hours.[13]

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[12]

Conclusion and Future Directions

The naphthalene-sulfonamide scaffold represents a highly valuable platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The structure-activity relationship, heavily influenced by the nature of the N-substituent and the substitution pattern on the naphthalene core, offers a clear path for rational drug design.

While this guide has drawn significant insights from analogs like 6-acetylnaphthalene-2-sulfonamides, it highlights the pressing need for dedicated studies on 7-chloronaphthalene-2-sulfonamides. Such research will be crucial to fully elucidate the impact of the 7-chloro substitution on the biological activity and therapeutic potential of this specific subclass of compounds. Future investigations should focus on synthesizing a diverse library of these derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.

References

-

El-Hussieny, M., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 15(1), 1-20. Available from: [Link]

-

El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 148, 107409. Available from: [Link]

-

He, Y., et al. (2023). Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy. Heliyon, 9(11), e21609. Available from: [Link]

-

Kolanowski, K., & Mroczkowska, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

-

Zhang, X., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry, 11, 1279313. Available from: [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

-

Ahmed, M. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]

-

El-Hussieny, M., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. ResearchGate. Available from: [Link]

-

Supuran, C. T. (2016). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Molecules, 21(3), 329. Available from: [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

-

Szymański, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(11), 5899. Available from: [Link]

-

Yue, P., et al. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Chemical Biology, 11(4), 875-886. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

Głowacka, A., et al. (2023). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Scientific Reports, 13(1), 18063. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3619. Available from: [Link]

-

Bill, M. A., et al. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Biology & Therapy, 9(8), 636-644. Available from: [Link]

-

Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

-

Li, Y., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1950-1961. Available from: [Link]

-

Ghavami, S., et al. (2021). Chelidonine Induces Concurrent Elevation of pSer-STAT3 and Bcl-2 Levels in a Mitotic Subpopulation of Human T-Leukemia/Lymphoma Cells. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

-

Haj Hossen, M., et al. (2020). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Pharmaceutical Sciences, 26(4), 349-359. Available from: [Link]

Sources

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to the Cross-Reactivity of 7-Chloronaphthalene-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals